N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide

Catalog No.
S6826680
CAS No.
1060229-75-5
M.F
C13H12N2O2S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxami...

CAS Number

1060229-75-5

Product Name

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]thiophene-2-carboxamide

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C13H12N2O2S/c14-12(16)8-9-3-5-10(6-4-9)15-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,14,16)(H,15,17)

InChI Key

CBOUUAITCBRONU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide is a compound that features a thiophene ring fused with a carboxamide group and an aromatic phenyl substituent. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry. Its structure can be represented as follows:

  • Chemical Formula: C12_{12}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight: 248.30 g/mol

The presence of the thiophene ring contributes to its electronic properties, while the carboxamide functionality enhances its interactions with biological targets, potentially influencing its solubility and reactivity.

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using agents like potassium permanganate.
  • Reduction: Specific functional groups can be reduced, altering the compound's properties with reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another, modifying its biological activity.

Common reagents and conditions for these reactions are carefully controlled to achieve desired outcomes, including temperature and solvent choice.

Research indicates that N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide exhibits significant biological activity, particularly in antimicrobial and anticancer domains. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential as an antibacterial agent . Additionally, derivatives of this compound have shown cytotoxic properties against cancer cell lines, indicating its potential role in cancer therapy .

The synthesis of N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide typically involves several steps:

  • Starting Materials: The synthesis begins with 4-(carbamoylmethyl)aniline and thiophene-2-carboxylic acid derivatives.
  • Reaction Conditions: The reaction often requires heating under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
  • Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Alternative methods may include multi-step synthesis involving intermediates that facilitate the formation of the thiophene ring and subsequent functionalization.

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide has potential applications in:

  • Pharmaceuticals: As an antibacterial and anticancer agent, it could be developed into therapeutic drugs.
  • Material Science: Due to its electronic properties, it may find use in organic electronics or as a precursor for other functional materials.

The unique structural features of this compound allow for modifications that can enhance its efficacy and broaden its application scope.

Interaction studies have shown that N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide interacts with specific molecular targets within cells. For instance, it may inhibit enzymes involved in bacterial resistance mechanisms or disrupt cancer cell proliferation pathways. Molecular docking studies indicate favorable binding interactions with target proteins, suggesting mechanisms of action that warrant further exploration .

N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureBiological ActivityUnique Features
N-[4-(methylpyridin-2-yl)]thiophene-2-carboxamideSimilar thiophene structureAntibacterialContains a pyridine moiety enhancing activity against resistant strains .
N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamideSimilar backboneAnticancerTrifluoromethyl group enhances lipophilicity and bioavailability.
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamideRelated structureAntimicrobialMorpholine substitution provides unique interaction profiles.

These compounds illustrate the diversity within the thiophene carboxamide class while highlighting the unique attributes of N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide that could be leveraged for specific therapeutic applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

260.06194880 g/mol

Monoisotopic Mass

260.06194880 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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